Methyl 5-amino-2-(difluoromethyl)benzoate

Description

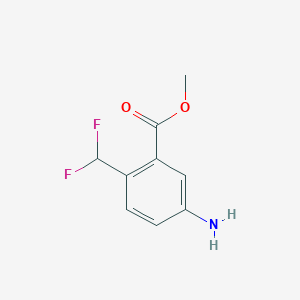

Methyl 5-amino-2-(difluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an amino group at the 5-position and a difluoromethyl (-CF₂H) group at the 2-position. Such compounds are often intermediates in pharmaceutical synthesis, where fluorine incorporation improves metabolic stability and bioavailability .

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

methyl 5-amino-2-(difluoromethyl)benzoate |

InChI |

InChI=1S/C9H9F2NO2/c1-14-9(13)7-4-5(12)2-3-6(7)8(10)11/h2-4,8H,12H2,1H3 |

InChI Key |

RJYDYRRDOIMJME-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of Methyl 5-amino-2-(difluoromethyl)benzoate may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The difluoromethyl group can be reduced to form methyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the benzoate ring.

Reduction: Methyl derivatives of the benzoate ring.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-(difluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amino group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Key Observations:

- Electron Effects : The difluoromethyl group (-CF₂H) exhibits stronger electron-withdrawing effects compared to -Cl or -OCH₃, altering reactivity in electrophilic substitutions .

- Bioavailability : Fluorine substitution reduces basicity of adjacent amines, enhancing membrane permeability and resistance to oxidative metabolism .

- Synthetic Utility: The amino group at position 5 facilitates further derivatization (e.g., amide coupling), as seen in related intermediates like methyl 5-amino-2-[2-(4-fluorophenyl)ethyl]benzoate .

Physical and Chemical Properties

Notes:

- Amino-substituted derivatives generally exhibit higher solubility in polar solvents, critical for reaction workup and purification .

Biological Activity

Methyl 5-amino-2-(difluoromethyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of an amino group, a methyl ester, and a difluoromethyl substituent on a benzoate core. The molecular formula is , and it has a molecular weight of approximately 221.19 g/mol. The difluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and biological activity of the compound.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes. Once inside the cell, it can modulate the activity of specific enzymes involved in metabolic pathways or cellular signaling.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It can interact with specific receptors, altering their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Pseudomonas aeruginosa | 1 μg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A study evaluated its efficacy against human cancer cell lines using MTT assays, revealing significant growth inhibition.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against clinical isolates of E. coli. The results indicated that the compound exhibited potent inhibitory effects with an MIC value of 0.5 μg/mL, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

- Cytotoxicity Assessment : Another investigation focused on the anticancer potential of the compound against various human cancer cell lines. The results demonstrated that this compound induced significant cytotoxicity in HeLa cells with an IC50 value of 15 μM, indicating its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.